1-(丙-2-炔-1-基)萘

描述

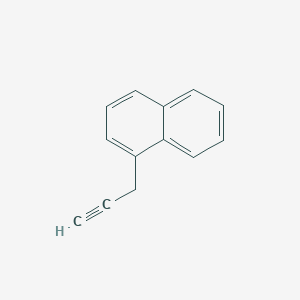

1-(Prop-2-yn-1-yl)naphthalene is a chemical compound that features a naphthalene ring system with a propargyl substituent. This structure is of interest due to its potential applications in various fields, including organic synthesis and material science. The compound's reactivity and properties are influenced by the presence of the propargyl group, which can participate in various chemical reactions, such as cycloadditions and nucleophilic additions.

Synthesis Analysis

The synthesis of related naphthalene derivatives has been reported in several studies. For instance, the preparation of naphthalene-1,8-diylbis(diphenylmethylium), which is a related compound, was achieved under anhydrous conditions starting from a cyclic bis(triarylmethyl) ether derived from 1,8-dibromonaphthalene . Another study reported the synthesis of a PPh2- and BMes2-functionalized 1,8-naphthalene molecule, which is a highly congested molecule with a P–B dative bond . These synthetic approaches provide insights into the methodologies that could potentially be adapted for the synthesis of 1-(Prop-2-yn-1-yl)naphthalene.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives has been extensively studied. For example, the crystal structure of 2-hydroxy-3-(prop-2-yn-1-yl)naphthalene-1,4-dione revealed that the naphthoquinone unit is essentially planar, and the linear propargyl group is nearly perpendicular to the naphthalene ring system . This information is valuable for understanding the spatial arrangement of substituents on the naphthalene core and can be used to predict the molecular structure of 1-(Prop-2-yn-1-yl)naphthalene.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives can be deduced from their molecular structure and reactivity. For instance, the PPh2- and BMes2-functionalized 1,8-naphthalene was found to be thermally and photochemically stable and highly fluxional in solution . The crystal structure analysis of various naphthalene derivatives provides additional insights into their stability and potential intermolecular interactions . These properties are crucial for the practical application of 1-(Prop-2-yn-1-yl)naphthalene in different domains.

科学研究应用

晶体结构分析

- 2-羟基-3-(丙-2-炔-1-基)萘-1,4-二酮的晶体结构:这项研究揭示了萘醌衍生物的晶体结构,说明了炔丙基如何几乎垂直于萘环系。这些信息对于理解此类化合物的分子相互作用和稳定性至关重要(Isidório et al., 2018)。

化学合成与催化

- 金催化的环化/片段形成:本文讨论了金(I)催化的 1-(丙-2-炔-1-基)-2-烯基苯的环化。该过程导致 1,3-二取代萘形成,强调了一种合成复杂有机结构的方法(Solorio-Alvarado & Echavarren, 2010)。

光物理研究

- 醇水混合物中探针的光物理研究:这项研究考察了某些探针的光物理行为,包括与 1-(丙-2-炔-1-基)萘相关的化合物,在各种溶剂中。该研究对于理解这些化合物在不同环境中的发射性质很重要(Cerezo et al., 2001)。

分子结构与潜在治疗用途

- 查耳酮衍生物的结构和光谱研究:研究(E)-3-间甲苯基-1-(萘-2-基)丙-2-烯-1-酮的结构,该化合物类似于 1-(丙-2-炔-1-基)萘,探索其作为化疗剂的潜力。这些发现有助于理解此类化合物的医学应用(Barakat et al., 2015)。

分子质量增长和 PAHs 研究

- 2-萘基自由基的分子质量增长:本文详细介绍了多环芳烃 (PAHs) 通过 2-萘基自由基与某些化合物反应而形成的过程。这项研究对于理解 PAHs 生长过程中的化学过程很重要(Zhao et al., 2019)。

晶体堆积和分子间相互作用

- 1,6-双(丙-2-炔-1-氧基)萘:这项研究重点关注连接到萘环的两个丙-2-炔-1-氧基的化合物的晶体堆积。它提供了对分子间相互作用的见解,这对于理解此类材料的物理性质至关重要(Yang et al., 2011)。

安全和危害

Safety data sheets suggest that exposure to 1-(Prop-2-yn-1-yl)naphthalene should be avoided. In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult. If the chemical comes into contact with skin or eyes, it should be washed off with soap and plenty of water .

属性

IUPAC Name |

1-prop-2-ynylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10/c1-2-6-11-8-5-9-12-7-3-4-10-13(11)12/h1,3-5,7-10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLKFTGZCXNIAHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50558041 | |

| Record name | 1-(Prop-2-yn-1-yl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Prop-2-yn-1-yl)naphthalene | |

CAS RN |

20009-31-8 | |

| Record name | 1-(Prop-2-yn-1-yl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aS,4S,6aR)-5-(tert-butoxycarbonyl)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid](/img/structure/B1339867.png)